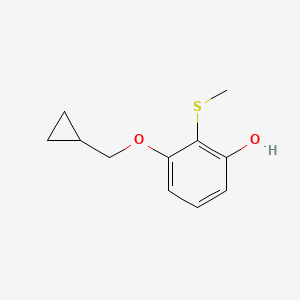
3-(Cyclopropylmethoxy)-2-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL typically involves the introduction of the cyclopropylmethoxy and methylsulfanyl groups onto a phenol ring. One common method involves the reaction of 3-hydroxy-2-methylthiophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL.
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the cyclopropylmethoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(CYCLOPROPYLMETHOXY)-3-(METHYLSULFANYL)PHENOL
- 2-(CYCLOPROPYLMETHOXY)-4-(METHYLSULFANYL)PHENOL
- 3-(CYCLOPROPYLMETHOXY)-4-(METHYLSULFANYL)PHENOL
Uniqueness
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL is unique due to the specific positioning of the cyclopropylmethoxy and methylsulfanyl groups on the phenol ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H14O2S/c1-14-11-9(12)3-2-4-10(11)13-7-8-5-6-8/h2-4,8,12H,5-7H2,1H3 |
InChI Key |
ZNRAYYRBYNJBBX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















